Mono-POC Tenofovir as a Critical Impurity in TDF Manufacturing: Identity and Purity Control
Mono-POC Tenofovir is a specified known impurity in the United States Pharmacopeia (USP) for Tenofovir Disoproxil Fumarate (TDF) [1]. Its identification and quantification are mandatory for quality control in the manufacture of TDF drug substance [1]. The synthesis and characterization of mono-POC Tenofovir and related impurities (e.g., mono-POC methyl Tenofovir) have been described for the purpose of ensuring accurate impurity monitoring [1]. This establishes the compound as a necessary reference standard, not a substitute for the API.
| Evidence Dimension | Designated USP Impurity for TDF |
|---|---|
| Target Compound Data | Specified known impurity (mono-POC Tenofovir) |
| Comparator Or Baseline | Other tenofovir impurities (e.g., mono-POC methyl Tenofovir) |
| Quantified Difference | Qualitative difference in chemical identity and USP designation |
| Conditions | USP monograph for Tenofovir Disoproxil Fumarate |
Why This Matters
Procurement of the correct impurity standard ensures compliance with regulatory requirements for TDF quality control, preventing batch failures and regulatory action.
- [1] Varal, D.; Joshi, M.; Panmand, D.; Jadhav, V. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Scholars Research Library, 2016, 8, 1, 338-343. View Source
